molecular formula C9H10N2O4 B13520885 Ethyl 5-amino-2-nitrobenzoate

Ethyl 5-amino-2-nitrobenzoate

Cat. No.: B13520885
M. Wt: 210.19 g/mol
InChI Key: MMEMLRKAZZYFGC-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2-nitrobenzoate, with the chemical formula C9H10N2O4, is a compound that combines an amino group (NH2) and a nitro group (NO2) on a benzene ring. It is commonly used in organic synthesis and pharmaceutical research.

Preparation Methods

a. Synthetic Routes

There are several synthetic routes to prepare Ethyl 5-amino-2-nitrobenzoate. One common method involves the reaction of ethyl 2-nitrobenzoate with ammonia or an amine under appropriate conditions. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.

b. Reaction Conditions

The reaction typically occurs in a solvent such as ethanol or methanol. Ammonia gas or an amine (e.g., methylamine) is added to the reaction mixture, and the reaction is heated under reflux. The product is then isolated and purified.

c. Industrial Production

While this compound is not produced on an industrial scale, it serves as an intermediate in the synthesis of other compounds.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester group can undergo hydrolysis under acidic or basic conditions to yield 5-amino-2-nitrobenzoic acid. This reaction is fundamental in organic synthesis for generating carboxylic acid derivatives.

Reaction Type : Saponification/Ester cleavage
Reagents :

  • Acidic : HCl in aqueous ethanol .

  • Basic : NaOH or KOH in aqueous ethanol .
    Conditions :

  • Acidic : Reflux for 2–4 hours.

  • Basic : Stirring at room temperature or mild heating.

Product : 5-Amino-2-nitrobenzoic acid.

Acylation/Alkylation of the Amino Group

The amino group at position 5 is nucleophilic and can react with electrophiles such as acyl chlorides or alkyl halides to form substituted derivatives.

Reaction Type : Nucleophilic acyl substitution or alkylation.
Reagents :

  • Acylation : Acyl chlorides (e.g., acetyl chloride) with pyridine or NaOH as a base .

  • Alkylation : Alkyl halides (e.g., methyl iodide) in presence of a base (e.g., K2CO3).
    Conditions :

  • Acylation : Stirring at 0–10°C (for acyl chlorides) or reflux (for less reactive agents).

  • Alkylation : Room temperature or mild heating.

Major Products :

  • Acylated derivatives : Ethyl 5-acetamido-2-nitrobenzoate.

  • Alkylated derivatives : Ethyl 5-(alkylamino)-2-nitrobenzoate.

Reduction of the Nitro Group

The nitro group at position 2 can be reduced to an amino group, though the presence of the existing amino group at position 5 may influence reaction selectivity.

Reaction Type : Nitro-to-amino reduction.
Reagents :

  • Catalytic hydrogenation : H2 gas with Pd/C or Raney Ni catalyst .

  • Metallic reduction : Fe/HCl or Sn/HCl .
    Conditions :

  • Catalytic hydrogenation : High pressure (50–100 bar) at 80–100°C.

  • Metallic reduction : Reflux in aqueous HCl.

Product : Ethyl 5,2-diaminobenzoate (if fully reduced).

Oxidation of the Amino Group

The amino group can be oxidized to nitroso or nitro derivatives under strong oxidizing conditions.

Reaction Type : Oxidation of aromatic amines.
Reagents :

  • Potassium permanganate (KMnO4) in acidic or basic media.

  • Hydrogen peroxide (H2O2) with mineral acids.
    Conditions :

  • KMnO4 : Heating at 60–80°C in H2SO4.

  • H2O2 : Room temperature with catalytic H2SO4.

Product : Ethyl 5-nitroso-2-nitrobenzoate (intermediate) or further oxidation to nitro derivatives.

Substitution Reactions

The substituents on the aromatic ring can participate in electrophilic aromatic substitution (EAS) or nucleophilic aromatic substitution (NAS), depending on the directing effects of the functional groups.

Reaction Type : Electrophilic substitution.
Reagents :

  • Nitration : H2SO4/HNO3 .

  • Sulfonation : Fuming H2SO4.
    Conditions :

  • Nitration : Controlled temperature (20–35°C) to avoid over-nitration .

  • Sulfonation : High temperature (100–150°C).

Product : Substituted derivatives (e.g., ethyl 5-amino-2,4-dinitrobenzoate).

Antimicrobial Activity and Biochemical Interactions

While direct data on ethyl 5-amino-2-nitrobenzoate is limited, structural analogs (e.g., ethyl 3-amino-5-nitrobenzoate) exhibit antifungal activity by interfering with ergosterol synthesis in fungal cell membranes. The nitro group may enhance antimicrobial effects through redox interactions.

Relevant Data :

Compound Strain MIC (µg/mL)
Ethyl 3-amino-5-nitrobenzoateCandida albicans125
Ethyl 3-amino-5-nitrobenzoateCandida krusei100

Scientific Research Applications

Ethyl 5-amino-2-nitrobenzoate finds applications in:

    Medicinal Chemistry: It serves as a building block for designing potential drug candidates.

    Organic Synthesis: Researchers use it to create more complex molecules.

    Biological Studies: Its derivatives may exhibit biological activity.

Mechanism of Action

The exact mechanism of action for Ethyl 5-amino-2-nitrobenzoate depends on its specific derivatives. It may interact with enzymes, receptors, or cellular pathways, affecting biological processes.

Comparison with Similar Compounds

Ethyl 5-amino-2-nitrobenzoate is unique due to its combination of amino and nitro groups. Similar compounds include methyl 2-amino-5-nitrobenzoate and ethyl 2-nitrobenzoate . their distinct structures and properties set them apart.

Properties

IUPAC Name

ethyl 5-amino-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-2-15-9(12)7-5-6(10)3-4-8(7)11(13)14/h3-5H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEMLRKAZZYFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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